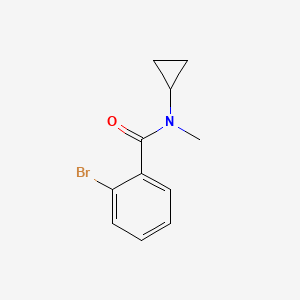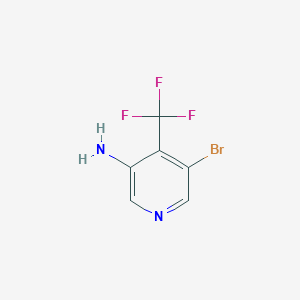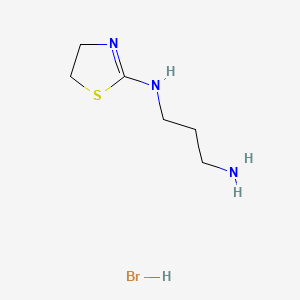
N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide typically involves the reaction of 2-aminothiazole with 1,3-dibromopropane under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in antiviral and anti-inflammatory therapies.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts cellular processes, leading to antimicrobial and antifungal effects. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4,5-dihydro-2-thiazolyl): Another thiazole derivative with similar biological activities.
2-Acetylthiazoline: Known for its antimicrobial properties.
Sulfathiazole: A well-known antimicrobial drug.
Uniqueness
N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide stands out due to its unique combination of antimicrobial, antifungal, and anti-inflammatory properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
37915-00-7 |
|---|---|
Molecular Formula |
C6H14BrN3S |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
N'-(4,5-dihydro-1,3-thiazol-2-yl)propane-1,3-diamine;hydrobromide |
InChI |
InChI=1S/C6H13N3S.BrH/c7-2-1-3-8-6-9-4-5-10-6;/h1-5,7H2,(H,8,9);1H |
InChI Key |
IAYIUYXPMYCXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


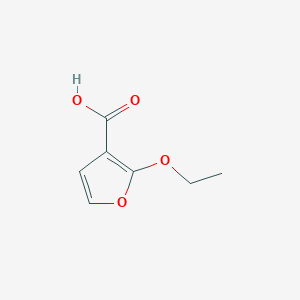
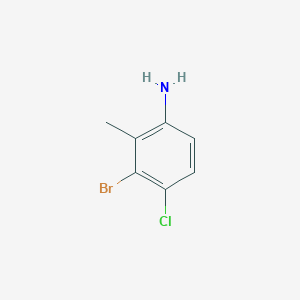
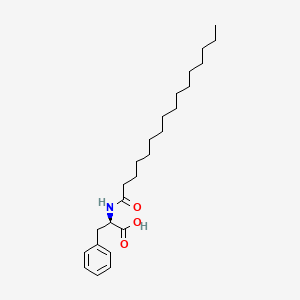
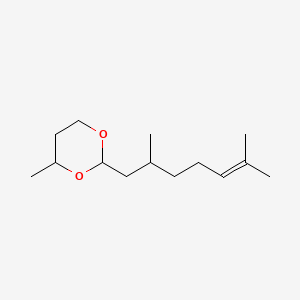
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
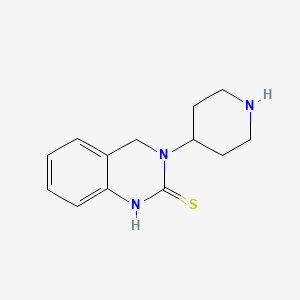
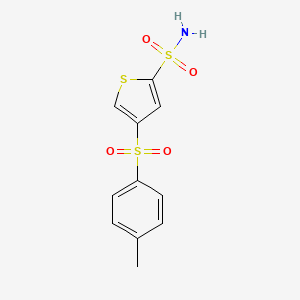

![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
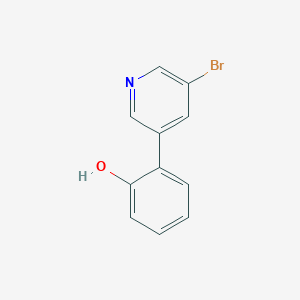
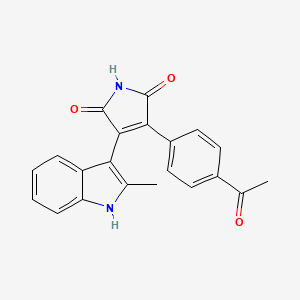
![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
